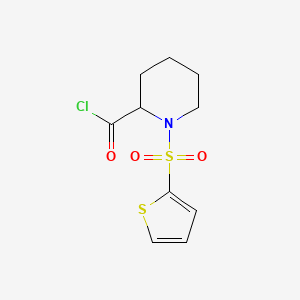![molecular formula C22H31NO2 B1389586 3-(Heptyloxy)-N-[2-(2-methylphenoxy)ethyl]aniline CAS No. 1040680-03-2](/img/structure/B1389586.png)
3-(Heptyloxy)-N-[2-(2-methylphenoxy)ethyl]aniline
Vue d'ensemble
Description
3-(Heptyloxy)-N-[2-(2-methylphenoxy)ethyl]aniline: is an organic compound that belongs to the class of aniline derivatives. This compound is characterized by the presence of a heptyloxy group attached to the benzene ring and a 2-(2-methylphenoxy)ethyl group attached to the nitrogen atom of the aniline. It is used in various chemical and industrial applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Heptyloxy)-N-[2-(2-methylphenoxy)ethyl]aniline typically involves the following steps:
-
Preparation of 3-(Heptyloxy)aniline: : This can be achieved by reacting 3-nitroaniline with heptyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The nitro group is then reduced to an amino group using a reducing agent like iron powder in acetic acid.
-
Preparation of 2-(2-methylphenoxy)ethyl bromide: : This intermediate is synthesized by reacting 2-methylphenol with ethylene dibromide in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like toluene.
-
Coupling Reaction: : The final step involves the coupling of 3-(Heptyloxy)aniline with 2-(2-methylphenoxy)ethyl bromide. This reaction is carried out in the presence of a base such as potassium carbonate in a solvent like acetonitrile. The reaction mixture is heated to reflux to facilitate the coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are automated to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques like chromatography and crystallization are common in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the aniline nitrogen and the heptyloxy group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
-
Reduction: : Reduction reactions can occur at the nitro group (if present) or other reducible functional groups. Common reducing agents include sodium borohydride and lithium aluminum hydride.
-
Substitution: : The aromatic ring of the compound can undergo electrophilic substitution reactions. Common reagents include halogens (chlorine, bromine) and nitrating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Chlorine in carbon tetrachloride, bromine in acetic acid, nitric acid in sulfuric acid.
Major Products Formed
Oxidation: Formation of N-oxide derivatives and carboxylic acids.
Reduction: Formation of amines and alcohols.
Substitution: Formation of halogenated and nitrated derivatives.
Applications De Recherche Scientifique
3-(Heptyloxy)-N-[2-(2-methylphenoxy)ethyl]aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features. It is studied for its interactions with biological targets.
Industry: Used in the production of dyes, pigments, and other specialty chemicals. It is also used as a stabilizer in polymer production.
Mécanisme D'action
The mechanism of action of 3-(Heptyloxy)-N-[2-(2-methylphenoxy)ethyl]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. The heptyloxy and 2-(2-methylphenoxy)ethyl groups contribute to its binding affinity and specificity. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Heptyloxy)-N-[2-(2-chlorophenoxy)ethyl]aniline
- 3-(Heptyloxy)-N-[2-(2-fluorophenoxy)ethyl]aniline
- 3-(Heptyloxy)-N-[2-(2-bromophenoxy)ethyl]aniline
Uniqueness
3-(Heptyloxy)-N-[2-(2-methylphenoxy)ethyl]aniline is unique due to the presence of the 2-(2-methylphenoxy)ethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and binding affinity to certain molecular targets, making it a valuable compound in various applications.
Propriétés
IUPAC Name |
3-heptoxy-N-[2-(2-methylphenoxy)ethyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO2/c1-3-4-5-6-9-16-24-21-13-10-12-20(18-21)23-15-17-25-22-14-8-7-11-19(22)2/h7-8,10-14,18,23H,3-6,9,15-17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MELBAKYWIYYNLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=CC=CC(=C1)NCCOC2=CC=CC=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-1,3-benzothiazol-2-amine](/img/structure/B1389503.png)


![Ethyl 3-amino-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1389508.png)
![Ethyl 2-[(tert-butoxycarbonyl)amino]-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate](/img/structure/B1389509.png)




![5-[(4-Fluorobenzyl)oxy]isoquinoline-1-thiol](/img/structure/B1389515.png)

![Methyl 2-imino-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B1389517.png)
![(2-{[(tert-butoxycarbonyl)amino]methyl}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B1389521.png)
![N-(3-(1H-imidazol-1-yl)propyl)-7-chloro-4-methylbenzo[d]thiazol-2-amine](/img/structure/B1389524.png)
